molecular formula C17H20N4O6S3 B2762710 Ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-70-6

Ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2762710
CAS No.: 392318-70-6
M. Wt: 472.55
InChI Key: LPJSRJSTHXFVCG-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that features a thiadiazole ring, a morpholinosulfonyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Morpholinosulfonyl Group: This step involves the sulfonylation of the thiadiazole ring using morpholinosulfonyl chloride in the presence of a base such as triethylamine.

    Amidation Reaction: The benzamido group is introduced through an amidation reaction between the sulfonylated thiadiazole and 4-aminobenzoic acid.

    Thioester Formation: Finally, the ethyl ester is formed by reacting the intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiadiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution: Amines, thiols, in the presence of bases like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

This compound has potential applications in medicinal chemistry as a scaffold for drug development. The presence of the morpholinosulfonyl group suggests possible interactions with biological targets, making it a candidate for the development of enzyme inhibitors or receptor modulators.

Medicine

In medicinal research, derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. The thiadiazole ring is known for its bioactivity, which could be harnessed in drug design.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural complexity and functional groups.

Mechanism of Action

The mechanism by which Ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting or modulating their activity. The morpholinosulfonyl group may enhance binding affinity to certain proteins, while the thiadiazole ring could participate in electron transfer or redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((5-(4-(methylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: Similar structure but with a methylsulfonyl group instead of morpholinosulfonyl.

    Ethyl 2-((5-(4-(aminosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: Contains an aminosulfonyl group.

    Ethyl 2-((5-(4-(morpholinosulfonyl)phenyl)-1,3,4-thiadiazol-2-yl)thio)acetate: Lacks the benzamido group.

Uniqueness

Ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. The morpholinosulfonyl group, in particular, offers enhanced solubility and potential for biological interactions compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[[5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6S3/c1-2-27-14(22)11-28-17-20-19-16(29-17)18-15(23)12-3-5-13(6-4-12)30(24,25)21-7-9-26-10-8-21/h3-6H,2,7-11H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJSRJSTHXFVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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